molecular formula C13H14FN3OS2 B2703017 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea CAS No. 899740-99-9

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea

Cat. No. B2703017
CAS RN: 899740-99-9
M. Wt: 311.39
InChI Key: WCJBUHLAIBVXCT-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, also known as FTU, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its inhibition by 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can have a broad impact on cellular function.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. It has also been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In addition, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to regulate circadian rhythms, which can have an impact on sleep and other physiological processes.

Advantages and Limitations for Lab Experiments

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors. However, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. It also has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

For research involving 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea include the development of more potent and selective inhibitors, the use of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea in combination with other drugs, and the study of CK2 in other organisms and disease states.

Synthesis Methods

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can be synthesized using a multi-step procedure involving the reaction of 2-aminothiazole with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid and the final step of urea formation. The yield of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea synthesis is typically around 50-60%, and the purity can be improved through recrystallization.

Scientific Research Applications

1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has also been used to study the role of CK2 in DNA repair, as well as its involvement in the regulation of circadian rhythms.

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJBUHLAIBVXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCNC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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